1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a (6-methylpyridin-2-yl)methyl moiety. The pyridine and triazole rings confer distinct electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-7-3-2-4-8(11-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI Key |
SBPWYAJTXQPIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
- Oxidized derivatives of the triazole ring.
- Reduced forms of the compound.
- Substituted triazole derivatives .
Scientific Research Applications
1-[(6-Methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on its specific structure and the target .
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents or triazole isomerism:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Triazole Isomerism: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazole analogs (e.g., compound from ).
- Substituent Effects: Pyridine vs. Phenyl: The 6-methylpyridin-2-yl group (target) may enhance solubility in polar solvents compared to phenyl substituents (e.g., ). Nitro vs. Amine Groups: The nitro-substituted triazole in (δ 9.50 ppm for triazole proton) exhibits distinct electronic effects compared to the amine-substituted target.
Biological Activity
1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring and a pyridine moiety. Its unique structure, particularly the 6-methyl substitution on the pyridine ring, contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications as an enzyme inhibitor and its role in various therapeutic contexts.
The molecular formula of this compound is with a molecular weight of approximately 189.22 g/mol. The compound's structure allows for significant interactions with biological targets, primarily through its triazole and amine functionalities.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been investigated for its potential to inhibit enzymes involved in critical biological pathways related to cancer and microbial infections. The mechanism typically involves binding to the active sites of enzymes, disrupting their functions which are vital for processes like DNA synthesis and cellular metabolism.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles similar to this compound have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli. The specific mechanisms of action often involve interference with microbial metabolic pathways or structural integrity .
Case Studies
A case study involving the synthesis and evaluation of related triazole compounds revealed that modifications in the triazole structure significantly influenced their biological activities. For instance, compounds with varying substitutions on the pyridine ring exhibited differing levels of antimicrobial efficacy. Such studies underscore the importance of structural optimization in enhancing biological activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Similarity | Unique Features | Biological Activity |
|---|---|---|---|
| 1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amines | Similar triazole-pyridine framework | Different methyl substitution position | Varies; some show enhanced activity against specific pathogens |
| 1-[6-methylpyridin(5)-yl)methyl]-1H-triazole derivatives | Variations in nitrogen positioning | Potentially altered biological activity | Moderate to high antimicrobial activity |
| 1-[4-methoxy-6-methylpyridin(2)-yl)methyl]-1H-triazole derivatives | Similar core structure with methoxy group | Enhanced solubility and bioavailability | Broad-spectrum antimicrobial effects |
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. This involves:
- Binding Affinity: The compound binds to specific active sites on target enzymes.
- Disruption of Function: By inhibiting enzyme activity, it disrupts critical pathways necessary for pathogen survival or tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
